Ixazomib Citrate vs. Bortezomib and Carfilzomib: Quantitative Proteasome Dissociation Kinetics
Ixazomib demonstrates a proteasome β5 subunit dissociation half-life of 18 minutes, compared to 110 minutes for bortezomib (slowly reversible) and irreversible binding for carfilzomib [1]. This rapid reversibility is hypothesized to contribute to a more favorable recovery of proteasome function in normal tissues, potentially mitigating cumulative toxicity.
| Evidence Dimension | Proteasome β5 subunit dissociation half-life (t1/2) |
|---|---|
| Target Compound Data | 18 minutes |
| Comparator Or Baseline | Bortezomib: 110 minutes; Carfilzomib: Irreversible |
| Quantified Difference | Ixazomib dissociates 6.1× faster than bortezomib |
| Conditions | In vitro biochemical assay, 20S proteasome β5 subunit |
Why This Matters
Rapid reversibility informs dosing schedule design and may translate to a differentiated clinical safety profile, a key consideration for longitudinal studies and therapeutic selection in vulnerable patient populations.
- [1] Muz B, Ghazarian RN, Ou M, Luderer MJ, Kusdono HD, Azab AK. Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Des Devel Ther. 2016;10:217-26. Table 1. View Source
